Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
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Overview
Description
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. This compound features a pyridine ring substituted with chlorine atoms, making it a valuable molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with octyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms on the pyridine ring enhances its binding affinity and specificity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Methyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Butyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
Uniqueness
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These characteristics make it particularly useful in applications requiring lipophilic compounds .
Properties
CAS No. |
62804-72-2 |
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Molecular Formula |
C16H23Cl2NO3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
octyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C16H23Cl2NO3/c1-3-4-5-6-7-8-11-21-16(20)12(2)22-13-9-10-14(17)19-15(13)18/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
JSFCEGPIYZISAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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